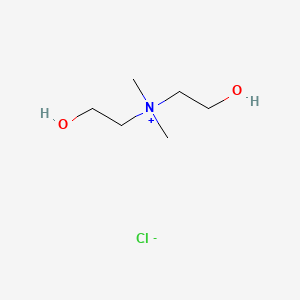
1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride
Overview
Description
1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a quaternary ammonium compound that is not directly discussed in the provided papers. However, similar compounds with long alkyl chains and ionic properties are mentioned. For instance, the first paper discusses a related compound, 1-hexadecyl-3-methylimidazolium chloride ([C16mim]Cl), which forms lyotropic liquid crystals in a ternary system with 1-decanol and water . This suggests that compounds with long alkyl chains like 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride may also exhibit interesting phase behavior and interactions with other molecules.
Synthesis Analysis
While the synthesis of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is not explicitly described in the provided papers, the second paper does detail the synthesis of a complex tellurium compound through pyrolysis, which indicates the kind of synthetic techniques that might be employed in the preparation of complex organic compounds . This could provide insight into potential synthetic routes for the quaternary ammonium compound .
Molecular Structure Analysis
The molecular structure of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is not directly analyzed in the papers. However, the third paper describes the structure of hexane-1,6-diaminium chloride, which features a long alkyl chain and chloride ions . This compound exhibits a layer structure with hydrogen bonding, which could be relevant when considering the structural aspects of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, as it may also form similar interactions due to its ionic nature and long alkyl chains.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride. However, the second paper discusses the redox behavior of a tellurium compound, which undergoes reactions with thiophenol and chlorine . This highlights the reactivity of such compounds and suggests that 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride could also participate in various chemical reactions, potentially including redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride are not directly reported in the papers. However, the first paper's discussion of the phase behavior of [C16mim]Cl in a ternary system with 1-decanol and water provides insights into the potential physical properties of similar compounds . The formation of liquid crystalline phases and the role of hydrogen bonding suggest that 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride may also exhibit unique solubility, phase transitions, and interactions with solvents and other molecules due to its amphiphilic nature.
Scientific Research Applications
Reactivity and Synthesis
- 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride demonstrates significant reactivity under various conditions. For instance, trihexyl(tetradecyl)phosphonium chloride, a similar compound, undergoes deuterium isotope exchange reactions in deuterated solvents and reacts with sodium salts of substituted benzoates through direct S_N2 carboxylate alkylation to form esters and aryl ketones (Tseng, Kan, & Chu, 2007).
Structural and Thermal Properties
- The compound's structural parameters, including water of hydration and conformation, have been studied using density functional theory, Raman spectroscopy, and X-ray diffraction. It exhibits a crystalline solid form and a crystalline to smectic phase transition, indicating its potential for applications in material sciences and engineering (Thomas et al., 2018).
Catalysis
- The compound's derivatives are useful in catalysis. For instance, N-heterocyclic carbenes derived from bioxazolines (similar in structure) have been applied in transition-metal catalysis, particularly in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides and boronic acids (Altenhoff, Goddard, Lehmann, & Glorius, 2004).
Interaction with Other Chemicals
- Its interactions with other chemicals, such as hexadecyltrimethylammonium bromide and methylcellulose, have been studied, revealing important information about the physicochemical properties of these mixed systems, critical for applications in biochemistry and pharmaceutical sciences (Dar, Garai, Das, & Ghosh, 2010).
Application in Nanotechnology
- The compound plays a role in nanotechnology, particularly in the context of oil/water interfaces and nanoparticle interactions. Its influence on interfacial tensions and emulsion stability in the presence of magnetite nanoparticles has been investigated, suggesting applications in materials science and engineering (Saien & Hashemi, 2018).
Pharmaceutical and Cosmetic Applications
- Optically active surfactants derived from the compound have been synthesized and studied for their surface and aggregation behavior. Such surfactants have potential applications in the pharmaceutical and cosmetic industries due to their unique properties (Diego‐Castro, Hailes, & Lawrence, 2001).
Use in Functional Materials
- Its application in the dispersion of multi-walled carbon nanotubes and the formation of lyotropic liquid crystalline phases has been studied, indicating its potential use in the development of functional materials (Zhao, Gao, & Zheng, 2010).
Safety And Hazards
properties
IUPAC Name |
trihexadecyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMGMRSURYROS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H102ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029374 | |
| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |
| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |
CAS RN |
52467-63-7, 71060-72-5 | |
| Record name | Tricetylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricetylmonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICETYLMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate](/img/structure/B1329923.png)






![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)



